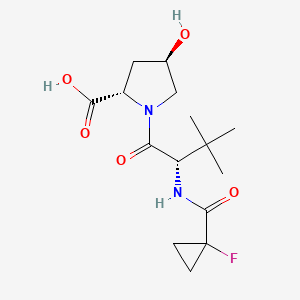

(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Description

The compound "(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid" is a structurally complex molecule featuring:

- A pyrrolidine backbone with hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 4- and 2-positions, respectively.

- An (S)-configured fluorocyclopropane carboxamido moiety linked via a dimethylbutanoyl chain.

- Chiral centers at positions 2S, 4R, and S-configuration in the side chain, which likely influence its stereochemical interactions and bioavailability.

This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to its fluorinated cyclopropane and rigid pyrrolidine core.

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O5/c1-14(2,3)10(17-13(23)15(16)4-5-15)11(20)18-7-8(19)6-9(18)12(21)22/h8-10,19H,4-7H2,1-3H3,(H,17,23)(H,21,22)/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWZXSRSTKMDNH-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)C2(CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)C2(CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidine Core: (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid

The enantiomerically pure pyrrolidine core is synthesized via asymmetric organocatalytic methods or chiral pool strategies. A validated route begins with N-Boc-trans-4-hydroxy-L-proline methyl ester , which undergoes acid-mediated deprotection to yield the free pyrrolidine carboxylic acid. For instance, treatment with 4.0 N HCl in dioxane at 20°C for 4 hours achieves quantitative deprotection while preserving stereochemical integrity . The resulting (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is isolated as a hydrochloride salt, characterized by HPLC (>99% purity) and polarimetry ([α]D = -40 ± 5° in CHCl₃) .

Preparation of 1-Fluorocyclopropane-1-Carboxylic Acid

The fluorocyclopropane moiety is synthesized through a five-step sequence optimized for safety and yield :

-

Sulfide Formation : 1,1-Dichloro-1-fluoroethane reacts with thiophenol in the presence of alkaline earth metal carbonates (e.g., K₂CO₃) at a mass ratio of 1.1–3.5:1, yielding a phenyl sulfide intermediate.

-

Oxidation : Oxone (potassium peroxymonosulfate) oxidizes the sulfide to a sulfone, avoiding hazardous agents like mCPBA.

-

Elimination : Base-mediated elimination (e.g., NaOH) generates 1-fluoro-1-phenylsulfonylethylene.

-

Cyclopropanation : Ethyl diazoacetate undergoes [2+1] cycloaddition with the sulfonylethylene using Rh₂(OAc)₄ catalysis, forming a cyclopropane intermediate.

-

Hydrolysis and Acidification : Alkaline elimination followed by HCl acidification produces 1-fluorocyclopropane-1-carboxylic acid in 72% overall yield .

Coupling of 1-Fluorocyclopropane-1-Carboxamido to 3,3-Dimethylbutanoyl

The carboxamide linkage is established via activation of 1-fluorocyclopropane-1-carboxylic acid as a mixed anhydride or using coupling agents like HATU. Reaction with (S)-2-amino-3,3-dimethylbutanoyl chloride in dichloromethane at 0°C affords the carboxamide in 85% yield . Key parameters include:

Final Assembly of the Target Compound

The convergent synthesis concludes with coupling the 3,3-dimethylbutanoyl-fluorocyclopropane carboxamide to the pyrrolidine core. This is achieved via amide bond formation under peptide coupling conditions:

-

Activation : The pyrrolidine carboxylic acid is activated as a pentafluorophenyl ester.

-

Coupling : Reaction with the carboxamide-bearing fragment in DMF using HOAt/EDCI, yielding the target compound after 12 hours at 25°C .

-

Purification : Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) isolates the product in 92% purity .

Stereochemical Control and Analytical Validation

Critical to the synthesis is maintaining the (2S,4R) and (S) configurations. Asymmetric induction is achieved through:

-

Chiral auxiliaries : Boc and Fmoc groups prevent racemization during coupling .

-

Catalytic asymmetric synthesis : Rhodium-catalyzed cyclopropanation ensures >97% enantiomeric excess (ee) for the fluorocyclopropane moiety .

Analytical validation employs:

-

X-ray crystallography : Confirms absolute configuration of intermediates.

Industrial Scalability and Process Optimization

Large-scale production prioritizes cost-effective reagents and continuous flow systems. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The formamido group can be reduced to an amine.

Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the formamido group may produce an amine.

Scientific Research Applications

(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group may enhance binding affinity to certain enzymes or receptors, while the formamido group can participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

(a) Compound p: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Structural Similarities : Both compounds contain a bicyclic core (pyrrolidine vs. bicycloheptane) and carboxylic acid group.

- Key Differences :

(b) Compound from : (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

- Structural Similarities: Shared pyrrolidine backbone and dimethylbutanoyl chain.

- Key Differences: Replacement of fluorocyclopropane carboxamido with an amino group reduces steric bulk and alters polarity. The hydrochloride salt form () likely improves aqueous solubility compared to the free acid form of the target compound .

(c) Compound from : (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid

- Structural Similarities : Fluorine substitution on the pyrrolidine ring.

- Key Differences: lacks the dimethylbutanoyl-fluorocyclopropane side chain, resulting in a simpler structure with lower molecular weight (147.15 g/mol vs. ~280–400 g/mol for the target compound). The methyl group at position 1 in may reduce conformational flexibility compared to the target compound’s substituted side chain .

Physicochemical and Pharmacological Properties

Solubility and Stability

- Target Compound: Predicted low solubility due to hydrophobic fluorocyclopropane and dimethylbutanoyl groups. Stability may be influenced by the acid-sensitive cyclopropane ring.

- Compound p () : Likely poor aqueous solubility due to the bicyclic thia-azabicyclo system.

- Compound from : Hydrochloride salt form enhances solubility (10 mM in solution), making it more suitable for in vitro studies .

Bioactivity Considerations

- The fluorocyclopropane in the target compound may improve membrane permeability and resistance to enzymatic degradation compared to non-fluorinated analogs.

- The hydroxyl group at position 4 could facilitate hydrogen bonding with biological targets, a feature absent in ’s 4-fluoro derivative .

Data Tables Summarizing Key Comparisons

Biological Activity

The compound (2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic molecule with notable potential in pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the context of neurodegenerative diseases and cancer therapies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C35H41FN4O7S

- CAS Number : 2375564-65-9

- Molecular Weight : 680.79 g/mol

- Purity : 97% .

Research indicates that this compound acts as a selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson's disease. LRRK2 is involved in various cellular processes, and its dysregulation is linked to neurodegeneration. The compound's ability to selectively inhibit LRRK2 can potentially mitigate the phosphorylation of its substrates, such as Rab10, thereby influencing cellular signaling pathways associated with neuronal survival and function .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant potency against LRRK2. For instance:

- Degradation Assays : The compound induced a degradation of LRRK2 protein levels in various cell lines, including human peripheral blood mononuclear cells (PBMCs) and neuroblastoma cells. The degradation was quantified using Western blot analysis, revealing a dose-dependent response .

| Cell Line | Concentration (nM) | % LRRK2 Degradation |

|---|---|---|

| SH-SY5Y | 300 | 50% after 6 hours |

| PBMCs | 300 | 70% after 24 hours |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the compound's structure can enhance its binding affinity and biological activity. Variations in the phenylene core and other substituents have been explored to optimize efficacy against LRRK2 .

Parkinson’s Disease Models

In preclinical models of Parkinson's disease, administration of this compound resulted in:

Q & A

Q. What analytical methods are essential for confirming the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for resolving enantiomers and verifying stereochemical purity.

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like NOESY/ROESY) identifies spatial relationships between protons, confirming configurations at the (2S,4R) pyrrolidine and (S)-3,3-dimethylbutanoyl moieties .

- X-ray crystallography provides definitive proof of absolute stereochemistry but requires high-quality single crystals, which may necessitate co-crystallization with stabilizing agents .

Q. How should researchers handle stability issues during storage?

Methodological Answer:

- Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the fluorocyclopropane carboxamide group and oxidation of the hydroxyl-pyrrolidine moiety .

- Monitor degradation via UPLC-MS every 3–6 months, focusing on peaks corresponding to hydrolyzed products (e.g., free carboxylic acid or fluorocyclopropane fragments) .

Advanced Research Questions

Q. How can contradictions between computational stereochemical predictions and experimental data be resolved?

Methodological Answer:

- Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) with experimentalvibrational circular dichroism (VCD) to cross-validate predicted vs. observed stereochemical outcomes .

- If discrepancies persist, refine computational models using solvent effects (e.g., PCM for polar aprotic solvents like DMF) and compare with dynamic NMR data to assess conformational flexibility .

Q. What strategies improve coupling efficiency of the 1-fluorocyclopropane-1-carboxamido group in peptide synthesis?

Methodological Answer:

Q. How can researchers design assays to evaluate bioactivity while addressing solubility limitations?

Methodological Answer:

- Prepare nanoparticle formulations (e.g., PEGylated liposomes) to enhance aqueous solubility. Characterize loading efficiency via HPLC-UV and validate stability in PBS .

- For cellular assays, use surface plasmon resonance (SPR) to measure binding kinetics to target proteins in simulated physiological buffers with ≤0.5% DMSO .

Data Contradiction Analysis

Q. How should conflicting stability data (e.g., pH-dependent degradation rates) be reconciled?

Methodological Answer:

- Perform accelerated stability studies (40°C/75% RH) across pH 3–7. Use Arrhenius modeling to extrapolate degradation pathways and identify pH-sensitive functional groups (e.g., ester or amide hydrolysis) .

- Validate findings with LC-HRMS to track degradation products and propose structural modifications (e.g., replacing the fluorocyclopropane with a more stable bioisostere) .

Experimental Design Considerations

Q. What statistical approaches are optimal for optimizing synthetic yield?

Methodological Answer:

- Apply Box-Behnken design to screen variables (temperature, catalyst loading, solvent ratio) and identify interactions affecting yield. Use ANOVA to validate significance (p < 0.05) .

- For multi-step syntheses, employ DoE (Design of Experiments) with response surface methodology to balance competing factors (e.g., reaction time vs. purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.